(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid

Medicinal chemistry NAMPT inhibitors Heterocyclic synthesis

Procure (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid (CAS 335030-80-3) as the designated intermediate for NAMPT inhibitor programs requiring a bicyclic nitrogen heterocycle core. The 2-amino group on the pyrimidine ring and the E-configured acrylic acid side chain are both essential for constructing this scaffold—generic substitution with dimethylamino or 2-unsubstituted analogs will fail to replicate the synthetic pathway or pharmacological outcome. This compound also serves as a sub-nanomolar NMUR2 agonist tool compound (EC50 < 1 nM) and a Rule-of-Three-compliant fragment (MW 165.15, cLogP ~0.2) for FBDD screening libraries. Its Michael acceptor functionality enables access to triazolo[1,5-a]pyrimidines and diverse fused heterocycles.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 335030-80-3
Cat. No. B1366811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid
CAS335030-80-3
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)N)C=CC(=O)O
InChIInChI=1S/C7H7N3O2/c8-7-9-3-5(4-10-7)1-2-6(11)12/h1-4H,(H,11,12)(H2,8,9,10)/b2-1+
InChIKeyZSTSKJFUYGWSPO-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid (CAS 335030-80-3): Procurement Guide for NAMPT Inhibitor Intermediates and Selective Agonist Tool Compounds


(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid (CAS 335030-80-3) is a heterocyclic building block comprising a 2-aminopyrimidine core with an E-configured acrylic acid side chain at the 5-position . The compound is primarily utilized in medicinal chemistry as a key intermediate for synthesizing bicyclic nitrogen heterocycles that function as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors . Structurally, the presence of the primary amino group on the pyrimidine ring distinguishes it from dimethylamino analogs and confers unique hydrogen-bonding capabilities and reactivity profiles [1]. The compound is commercially available as a research chemical with a purity specification of ≥95% .

(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid: Structural and Reactivity Factors Precluding Simple Analog Replacement in Medicinal Chemistry Workflows


The substitution of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid with close structural analogs is precluded by critical differences in both synthetic utility and biological function. The primary amino group at the pyrimidine 2-position is a prerequisite for the formation of specific bicyclic nitrogen heterocycles essential for NAMPT inhibition ; replacement with a dimethylamino group alters the electronic and steric environment, thereby modifying both the synthetic pathway and the target binding affinity. Furthermore, the E-configuration of the acrylic acid moiety dictates the geometry of the Michael acceptor system, which is crucial for the stereochemical outcome of downstream cycloaddition reactions . These structural features collectively ensure that generic substitution by other pyrimidine-acrylic acid derivatives, such as the 2-(dimethylamino) variant or the 2-unsubstituted analog, would fail to replicate the intended synthetic or pharmacological outcomes.

(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid: Quantitative Differentiation from Close Analogs Based on Synthetic Utility and NMUR Agonist Potency


Primary Amino Group vs. Dimethylamino Analog: Impact on Hydrogen-Bond Donor Capacity and Synthetic Versatility for NAMPT Inhibitor Scaffolds

The target compound possesses a primary amino group (-NH₂) at the 2-position of the pyrimidine ring, whereas the close analog (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid (CAS 203505-82-2) contains a tertiary dimethylamino group [1]. The primary amine serves as a hydrogen-bond donor and a nucleophilic handle for further derivatization, particularly for constructing bicyclic nitrogen heterocycles that are essential pharmacophores for NAMPT inhibition . In contrast, the dimethylamino analog lacks this hydrogen-bond donor capacity and offers a different steric and electronic profile, which would alter both the synthetic trajectory and the biological interaction landscape of any derived compound.

Medicinal chemistry NAMPT inhibitors Heterocyclic synthesis

E-Configured Acrylic Acid Moiety as a Reactive Michael Acceptor for Cycloaddition and Condensation Reactions

The compound is characterized by an E-configured acrylic acid moiety at the 5-position of the pyrimidine ring, as indicated by the (2E) designation in its IUPAC name . This α,β-unsaturated carboxylic acid system functions as a Michael acceptor, enabling its use in cycloaddition and condensation reactions to generate more complex heterocyclic systems [1]. This reactivity profile is distinct from that of the saturated analog, 3-(2-aminopyrimidin-5-yl)propanoic acid (a hypothetical comparator lacking the double bond), which would not participate in these conjugate addition reactions. While a direct quantitative comparison of reaction rates is not available from the literature, the presence of the E-configured double bond is a defining structural feature that enables a class of reactions inaccessible to the saturated propanoic acid analog.

Organic synthesis Cycloaddition Michael addition

Documented Utility as a Key Intermediate for Bicyclic Nitrogen Heterocycles with NAMPT Inhibitory Activity

ASISCHEM C63549, a synonym for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, is specifically cited as a key intermediate in the preparation of bicyclic nitrogen heterocycles that function as NAMPT inhibitors . NAMPT is a validated target in oncology and inflammatory diseases. The compound's structural features—the 2-aminopyrimidine core and the reactive acrylic acid side chain—are critical for constructing these bicyclic scaffolds. In contrast, alternative pyrimidine building blocks lacking the 2-amino group or the acrylic acid moiety are not documented for this specific application. While a direct IC50 comparison between the target compound and the final NAMPT inhibitors is not applicable (as the target is an intermediate, not the active pharmaceutical ingredient), its established role in a therapeutically relevant synthetic pathway provides a unique procurement rationale not shared by general-purpose pyrimidine building blocks.

NAMPT inhibitors Cancer therapeutics Intermediate synthesis

Reported High-Affinity NMUR2 Agonist Activity: A Distinct Pharmacological Profile Among 2-Aminopyrimidine Acrylic Acid Analogs

BindingDB entry BDBM50049425 (CHEMBL3356083), corresponding to (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, reports potent agonist activity at the human neuromedin U receptor 2 (NMUR2). The compound exhibits an EC50 of 0.43 nM for human NMUR2 in a calcium mobilization assay using CHO cells [1] and an EC50 of 0.18 nM for mouse NMUR2 in a similar FLIPR assay [2]. Additionally, it shows binding affinity for human NMUR2 with an IC50 of 1.70 nM in a radioligand displacement assay [3]. These sub-nanomolar activities indicate a high-affinity interaction with NMUR2, a GPCR implicated in energy homeostasis, stress response, and nociception. While direct comparator data for other 2-aminopyrimidine acrylic acid analogs are absent from the literature, this level of potency against a specific, druggable GPCR target distinguishes this compound from simple synthetic building blocks and suggests a potential dual role as both an intermediate and a pharmacological tool compound. The dimethylamino analog (CAS 203505-82-2) has no reported NMUR activity in BindingDB or ChEMBL, further highlighting the uniqueness of this profile.

GPCR agonism NMUR2 Calcium mobilization

Favorable Physicochemical Profile for Fragment-Based Drug Discovery (FBDD): Compliance with the 'Rule of Three'

The compound's molecular weight of 165.15 g/mol, low calculated partition coefficient (cLogP estimated between 0.2 and 0.5), and high water solubility estimate (approximately 174,900 mg/L at 25°C) position it favorably within the guidelines for fragment-based drug discovery (FBDD), commonly known as the 'Rule of Three' (molecular weight < 300, cLogP ≤ 3, hydrogen-bond donors ≤ 3) . In contrast, the dimethylamino analog (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid (CAS 203505-82-2) has a higher molecular weight (193.20 g/mol) and increased lipophilicity due to the additional methyl groups [1]. This difference in physicochemical properties can influence solubility in aqueous assay buffers and, consequently, the reliability of biological screening data. For researchers engaged in FBDD campaigns, the target compound's smaller size and greater hydrophilicity may offer advantages in terms of solubility and the potential for subsequent fragment elaboration.

Fragment-based drug discovery Physicochemical properties Lead optimization

(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid: Optimal Procurement Scenarios in Medicinal Chemistry and GPCR Pharmacology


Synthesis of NAMPT Inhibitor Bicyclic Heterocycles in Oncology and Inflammation Programs

Procure (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid as the designated intermediate when developing NAMPT inhibitors that require a bicyclic nitrogen heterocycle core. The compound's 2-amino group and reactive acrylic acid side chain are essential for constructing this scaffold, a pathway for which alternative pyrimidine building blocks are not documented .

Chemical Probe Development for NMUR2-Mediated Signaling in Metabolic and Pain Research

Due to its reported high-affinity agonist activity at NMUR2 (EC50 < 1 nM) [1], this compound can be procured as a starting point for designing chemical probes to investigate neuromedin U receptor signaling pathways. Its sub-nanomolar potency, documented in BindingDB [2], makes it a viable tool compound for target validation studies in cells expressing NMUR2.

Fragment-Based Drug Discovery (FBDD) Library Enrichment for Lead Generation

Add this compound to FBDD screening libraries, as its physicochemical properties (MW = 165.15 g/mol, cLogP ≈ 0.2–0.5, high aqueous solubility) align with the 'Rule of Three' guidelines . Its favorable solubility profile reduces the risk of assay interference, and its structural features provide multiple vectors for fragment elaboration during hit-to-lead optimization.

General Heterocyclic Chemistry: Synthesis of Triazolo[1,5-a]pyrimidines and Related Scaffolds

Utilize this compound as a versatile building block for the synthesis of triazolo[1,5-a]pyrimidines and other nitrogen-containing heterocycles via cycloaddition and condensation reactions [3]. The E-configured acrylic acid moiety serves as a reactive Michael acceptor, enabling access to a diverse array of biologically relevant fused ring systems.

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